molecular formula C14H25N3O2 B4932776 N-cyclohexyl-N'-(4-piperidinylmethyl)ethanediamide

N-cyclohexyl-N'-(4-piperidinylmethyl)ethanediamide

Cat. No. B4932776
M. Wt: 267.37 g/mol
InChI Key: JJSCJWGDQZXWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(4-piperidinylmethyl)ethanediamide, commonly known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of drugs known as ampakines, which are known to modulate the activity of glutamate receptors in the brain. CX717 has been shown to improve cognitive function in animal models and has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of CX717 is not fully understood, but it is believed to modulate the activity of AMPA receptors in the brain. These receptors are involved in the transmission of glutamate, a neurotransmitter that is important for learning and memory. By modulating the activity of these receptors, CX717 may enhance cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and hippocampus, which are involved in cognitive function. Additionally, CX717 has been shown to increase the expression of certain genes involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Advantages and Limitations for Lab Experiments

One advantage of using CX717 in lab experiments is its relatively low toxicity and lack of side effects. This makes it a useful tool for studying the mechanisms of cognitive enhancement without confounding factors. However, one limitation is that the compound has a relatively short half-life, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on CX717. One area of interest is the development of more potent and selective ampakines, which may have even greater cognitive-enhancing effects. Another area of interest is the use of CX717 in the treatment of cognitive disorders, such as Alzheimer's disease. Finally, research may focus on understanding the long-term effects of CX717 on cognitive function and brain health.

Synthesis Methods

The synthesis of CX717 involves a multi-step process that begins with the reaction of 4-piperidinemethanol with cyclohexanone. The resulting product is then reacted with ethylenediamine to form the final compound, CX717. The synthesis process has been refined over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

CX717 has been the subject of numerous scientific studies, primarily focused on its potential as a cognitive enhancer. The compound has been shown to improve memory and attention in animal models, and has also been studied in humans. In a double-blind, placebo-controlled study, CX717 was found to improve working memory in healthy human volunteers.

properties

IUPAC Name

N'-cyclohexyl-N-(piperidin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h11-12,15H,1-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCJWGDQZXWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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